molecular formula C18H20N6O3S2 B2683148 2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 878699-36-6

2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2683148
CAS RN: 878699-36-6
M. Wt: 432.52
InChI Key: WJJUBAQZTKMKMS-UHFFFAOYSA-N
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Description

The compound “2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide” is a complex organic molecule. It contains several functional groups, including a tetrazole ring, a sulfamoyl group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For instance, the tetrazole ring could potentially participate in cycloaddition reactions . The sulfamoyl group and the acetamide group could potentially undergo a variety of reactions, including nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and its functional groups. For instance, the presence of the tetrazole ring, the sulfamoyl group, and the acetamide group could potentially affect the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Antitumor Activity

Some derivatives of this compound have shown promising results in antitumor activity. For instance, novel acetamide derivatives have been synthesized to evaluate antitumor activity, with certain derivatives demonstrating effectiveness exceeding that of standard drugs like doxorubicin (Alqasoumi et al., 2009). Another study focused on the cytotoxic activity of sulfonamide derivatives, finding some compounds to possess significant potency against breast and colon cancer cell lines, with one particular derivative showing the most potency against breast cancer cells (Ghorab et al., 2015).

Antimicrobial Evaluation

Research into the antimicrobial properties of derivatives bearing a sulfonamide moiety has been conducted, revealing potential as antimicrobial agents. New heterocyclic compounds incorporating sulfamoyl moieties have shown promising antibacterial and antifungal activities (Darwish et al., 2014).

Corrosion Inhibition

This compound's derivatives have also been examined for their corrosion inhibition properties. A study synthesizing 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives found them to offer promising inhibition efficiencies, providing potential applications in protecting materials from corrosive environments (Yıldırım & Cetin, 2008).

Synthesis of Biologically Active Derivatives

The synthesis of novel compounds with potential biological activities has been explored, where derivatives of the compound serve as key intermediates. Such research efforts aim at developing compounds with various therapeutic potentials, including antimicrobial and anticonvulsant activities (Gouda et al., 2010), (Farag et al., 2012).

Future Directions

Future research on this compound could involve studying its synthesis, its chemical reactions, its physical and chemical properties, and its potential biological activities. This could provide valuable information on this compound and its potential applications .

properties

IUPAC Name

2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S2/c1-12(2)13-3-7-15(8-4-13)24-18(21-22-23-24)28-11-17(25)20-14-5-9-16(10-6-14)29(19,26)27/h3-10,12H,11H2,1-2H3,(H,20,25)(H2,19,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJUBAQZTKMKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide

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